molecular formula C17H33N B14230637 1-Cyclohepten-1-amine, N,N-dipentyl- CAS No. 823178-46-7

1-Cyclohepten-1-amine, N,N-dipentyl-

Cat. No.: B14230637
CAS No.: 823178-46-7
M. Wt: 251.5 g/mol
InChI Key: XYSYENVUHGOXBJ-UHFFFAOYSA-N
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Description

1-Cyclohepten-1-amine, N,N-dipentyl- is an organic compound with the molecular formula C₁₇H₃₃N It is a derivative of cycloheptene, featuring an amine group substituted with two pentyl groups

Preparation Methods

The synthesis of 1-Cyclohepten-1-amine, N,N-dipentyl- typically involves the following steps:

    Cycloheptene Formation: Cycloheptene can be synthesized through the hydrogenation of cycloheptadiene.

    Amination: The cycloheptene is then subjected to an amination reaction where an amine group is introduced at the 1-position.

    N,N-Dipentyl Substitution: Finally, the amine group is substituted with two pentyl groups through a nucleophilic substitution reaction.

Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of catalysts and controlled reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Cyclohepten-1-amine, N,N-dipentyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or ketones. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives. Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups. Common reagents include alkyl halides or acyl chlorides.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclohepten-1-amine, N,N-dipentyl- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.

    Biology: Research into its biological activity and potential as a pharmaceutical intermediate is ongoing.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclohepten-1-amine, N,N-dipentyl- involves its interaction with molecular targets through its amine group. This interaction can lead to various biochemical pathways being activated or inhibited, depending on the specific application. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

1-Cyclohepten-1-amine, N,N-dipentyl- can be compared with similar compounds such as:

    1-Cyclohepten-1-amine, N,N-dibutyl-: Similar structure but with butyl groups instead of pentyl groups.

    1-Cyclohepten-1-amine, N,N-dihexyl-: Similar structure but with hexyl groups instead of pentyl groups.

Properties

CAS No.

823178-46-7

Molecular Formula

C17H33N

Molecular Weight

251.5 g/mol

IUPAC Name

N,N-dipentylcyclohepten-1-amine

InChI

InChI=1S/C17H33N/c1-3-5-11-15-18(16-12-6-4-2)17-13-9-7-8-10-14-17/h13H,3-12,14-16H2,1-2H3

InChI Key

XYSYENVUHGOXBJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(CCCCC)C1=CCCCCC1

Origin of Product

United States

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